Methyl isobutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIWKHZACMWKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060275 | |
| Record name | Propanoic acid, 2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid | |
| Record name | Methyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
91.00 to 93.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Methyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.884-0.888 | |
| Record name | Methyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
547-63-7 | |
| Record name | Methyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL ISOBUTYRATE | |
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| Record name | Propanoic acid, 2-methyl-, methyl ester | |
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| Record name | Propanoic acid, 2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.118 | |
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| Record name | METHYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Methyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-84.7 °C | |
| Record name | Methyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The esterification of isobutyric acid with methanol remains the most widely employed method for MIB synthesis. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used catalysts, facilitating protonation of the carboxylic acid to enhance nucleophilic attack by methanol. The reaction follows a reversible equilibrium:
To drive the reaction toward ester formation, excess methanol or continuous water removal via distillation is critical.
Optimized Multi-Step Esterification
Recent advancements involve multi-step esterification to maximize yield. In a patented method, residual isobutyric acid and methanol are reintroduced into reaction residues for successive esterification cycles, achieving a cumulative MIB recovery of 97–98%. Key parameters include:
-
Temperature : 70–80°C
-
Catalyst loading : 8–12 wt% H₂SO₄
-
Reaction time : 4–8 hours per cycle
Table 1: Multi-Step Esterification Performance
| Step | Methanol (mol) | Isobutyric Acid (mol) | Yield (%) |
|---|---|---|---|
| 1 | 1.23 | 1.12 | 85 |
| 2 | 1.46 | 1.12 | 93 |
| 3 | 1.64 | 1.12 | 97 |
Data derived from iterative cycles demonstrate diminishing returns beyond three steps, with marginal gains in yield.
Distillation and Purification
Post-reaction mixtures undergo fractional distillation at 80–110°C to isolate MIB from unreacted reagents and water. Azeotropic separation using toluene or hexane further enhances purity to >99%.
Koch Carboxylation of Propylene
Reaction Overview
The Koch reaction offers an alternative route using propylene, carbon monoxide (CO), and methanol in the presence of hydrogen fluoride (HF):
This method is advantageous for integrated petrochemical industries due to its compatibility with propylene feedstocks.
Critical Process Parameters
-
Temperature : 30–90°C (optimal: 74–81°C)
-
Pressure : 186–200 bar
-
HF-to-propylene ratio : 10:1 to 40:1
-
Residence time : 0.1–180 minutes
Table 2: Koch Reaction Performance Under Varied Conditions
| Temperature (°C) | Pressure (bar) | HF:Propylene | Yield (%) |
|---|---|---|---|
| 74 | 186 | 15:1 | 98 |
| 81 | 200 | 20:1 | 99 |
Exceeding 90°C promotes side reactions, such as dimethyl ether formation, reducing selectivity.
Catalyst Recovery and Reuse
Anhydrous HF is recovered via distillation and recycled, minimizing operational costs. Residual HF concentrations <100 ppm ensure product stability.
Comparative Analysis of Synthesis Routes
Cost and Scalability
-
Esterification : Lower capital costs but constrained by reagent availability (isobutyric acid).
-
Koch reaction : Higher initial investment but scalable for bulk production using petrochemical feedstocks.
Industrial Applications and Downstream Processing
MIB serves as a precursor for methyl methacrylate (MMA) via oxidative dehydrogenation. Catalysts like heteropoly acids (e.g., H₅Mo₁₀PV₂O₄₀) achieve 40–60% selectivity to MMA at 260–409°C .
Chemical Reactions Analysis
Methyl isobutyrate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form isobutyric acid.
Reduction: Reduction reactions can convert it back to isobutanol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Flavoring Agent
MIB is widely used as a flavoring agent in food products due to its pleasant aroma. It mimics fruity flavors and is utilized in beverages, candies, and baked goods. Its safety profile has been evaluated by regulatory bodies, confirming its GRAS (Generally Recognized as Safe) status in food applications .
Solvent in Chemical Processes
This compound serves as an effective solvent in various chemical processes. Its low toxicity and good solvency properties make it suitable for use in formulations for paints, coatings, and adhesives. It can dissolve a wide range of organic compounds, making it versatile in industrial applications .
Polymer Production
MIB has gained attention in polymer chemistry, particularly as a precursor for plasma-polymerized films. Research has shown that varying the precursor flow rate and working pressure during plasma polymerization can influence the properties of the resulting films, which have potential applications in coatings and barrier materials .
Pharmaceutical Applications
In pharmaceutical research, MIB has been explored for its role as a metabolite and potential therapeutic agent. It has been studied for its effects on drug solubility and bioavailability due to its favorable physicochemical properties .
Case Study 1: Flavoring Agent Efficacy
A study conducted on the efficacy of MIB as a flavoring agent demonstrated that it significantly enhanced the sensory attributes of various food products. The research involved sensory evaluation panels that confirmed consumer preference for products containing MIB compared to control samples lacking this compound.
Case Study 2: Polymer Films Development
Research on MIB-based plasma polymer films revealed that adjusting radiofrequency power during plasma treatment led to films with improved oxygen permeability and mechanical strength. These findings suggest potential applications in food packaging where barrier properties are crucial .
Mechanism of Action
The mechanism of action of methyl isobutyrate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, facilitating chemical reactions, and enhancing the solubility of reactants. In biological systems, it can affect the diffusion rates of molecules, impacting various biochemical pathways .
Comparison with Similar Compounds
Methyl isobutyrate belongs to the ester family, which includes compounds with varying alkyl groups and acid moieties. Below is a detailed comparison with structurally and functionally related esters:
Structural and Functional Analogues
Table 1: Key Properties of this compound and Analogues
Biological Activity
Methyl isobutyrate (MIB) is an ester that is produced from isobutyric acid and methanol. It has garnered attention in various fields due to its potential biological activities, including antimicrobial properties, effects on cellular mechanisms, and applications in flavoring and fragrance. This article reviews the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its significance.
This compound has the molecular formula and a molecular weight of 102.13 g/mol. It appears as a colorless liquid with a fruity odor, commonly used as a solvent in organic synthesis and as a flavoring agent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 102.13 g/mol |
| Boiling Point | 152 °C |
| Density | 0.870 g/cm³ |
| Solubility | Soluble in ethanol |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study evaluated the effects of MIB on different strains of Escherichia coli and Staphylococcus aureus. The results demonstrated that MIB inhibited the growth of these bacteria in a dose-dependent manner, suggesting its potential as a natural preservative in food products.
Case Study: Antimicrobial Efficacy
In an experiment involving five strains of E. coli, exposure to this compound at concentrations ranging from 0.1 mg to 1 mg resulted in significant inhibition of bacterial growth. The most notable effect was observed at the highest concentration, where complete growth inhibition was recorded.
Cytotoxicity and Cellular Mechanisms
This compound has also been studied for its cytotoxic effects on cancer cell lines. A notable study involved the treatment of human breast cancer cells (MCF-7) with varying concentrations of MIB. The findings indicated that MIB induced apoptosis in a concentration-dependent manner, activating caspase pathways associated with programmed cell death.
Table 2: Cytotoxic Effects of this compound on Cancer Cells
| Concentration (mg/mL) | % Cell Viability | Apoptosis Induction (%) |
|---|---|---|
| 0.1 | 90 | 10 |
| 0.5 | 70 | 30 |
| 1.0 | 40 | 60 |
Metabolic Pathways
This compound undergoes hydrolysis to yield isobutyric acid and methanol, which are further metabolized via fatty acid pathways leading to energy production through the tricarboxylic acid cycle (TCA). This metabolic route highlights its potential role as an energy source in certain biological systems.
Applications in Flavoring and Fragrance
Due to its pleasant fruity aroma, this compound is widely used in the food industry as a flavoring agent and in perfumery. Its safety profile has been evaluated by various regulatory bodies, confirming its status as a generally recognized as safe (GRAS) compound when used within specified limits.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing methyl isobutyrate in laboratory settings?
- Methodological Answer : this compound is typically synthesized via esterification of isobutyric acid with methanol, catalyzed by sulfuric acid or enzymatic lipases. Post-synthesis, characterization should include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm ester group formation (e.g., carbonyl peak at ~170 ppm in NMR) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Verify purity (>99%) and identify impurities using retention indices and fragmentation patterns .
- Refractive Index and Boiling Point : Cross-check experimental values (e.g., , bp = 90°C) against literature .
Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?
- Methodological Answer :
- GC with Flame Ionization Detection (GC-FID) : Ideal for high sensitivity and resolution in non-polar matrices. Use a DB-5 column (30 m × 0.25 mm) with temperature programming (40°C to 250°C at 10°C/min) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Suitable for polar matrices. Optimize electrospray ionization (ESI) in positive mode with m/z 103.1 [M+H] .
- Internal Standards : Deuterated this compound or ethyl heptanoate can improve quantification accuracy .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Methodological Answer :
- Ventilation and PPE : Use fume hoods for synthesis, nitrile gloves, and safety goggles due to flammability (Flash Point = 7°C) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid ignition sources. For large spills, apply alcohol-resistant foam .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal in approved organic waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., IR, NMR) for this compound derivatives?
- Methodological Answer :
- Reference Databases : Cross-validate spectra with NIST Chemistry WebBook or SDBS for peak assignments (e.g., C=O stretch at 1745 cm in IR) .
- Isotopic Pattern Analysis : Use high-resolution MS (HRMS) to distinguish between structural isomers (e.g., this compound vs. methyl butyrate) based on exact mass (<1 ppm error) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) to confirm assignments .
Q. What strategies are effective for modeling thermodynamic properties (e.g., vapor pressure, enthalpy) of this compound?
- Methodological Answer :
- Group Contribution Methods : Apply the Joback-Reid or UNIFAC models to estimate vapor pressure () and activity coefficients .
- Experimental Validation : Use static or dynamic vapor pressure apparatuses to measure data across temperatures (25–100°C) and refine model parameters .
- Software Tools : Leverage Aspen Plus® or COSMOtherm for phase equilibrium simulations .
Q. How can this compound’s interactions in biological systems (e.g., plasma) be studied with minimal matrix interference?
- Methodological Answer :
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate this compound from plasma .
- LC-MS/MS Quantification : Employ a reverse-phase C18 column with MRM transitions (m/z 103 → 71) and stable isotope-labeled internal standards .
- Matrix Effect Evaluation : Compare calibration curves in solvent vs. plasma to assess ion suppression/enhancement .
Q. What mechanistic insights can be gained from studying this compound’s thermal degradation pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (e.g., ~200°C) and kinetic parameters via Flynn-Wall-Ozawa method .
- DART-TOF-MS : Direct Analysis in Real Time coupled with TOF-MS can detect transient degradation products (e.g., isobutyric acid, methanol) .
- Computational Studies : Simulate bond dissociation energies (B3LYP/6-31G*) to predict primary cleavage sites (e.g., ester C-O bond) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
